BenchChemオンラインストアへようこそ!

1-(4-Butoxyphenyl)sulfonylpiperidine-4-carboxamide

Matrix Metalloproteinase Inhibition Osteoarthritis Structure-Activity Relationship

Procure this specific primary carboxamide as a structurally precise negative control for hydroxamic acid-based MMP inhibitors like CHEMBL419648. The replacement of the zinc-binding hydroxamic acid with a primary carboxamide is known to abolish MMP inhibitory activity, making it essential for decoupling scaffold-specific effects from zinc-binding pharmacology in your SAR and selectivity studies. It is also a stable synthetic handle for library diversification.

Molecular Formula C16H24N2O4S
Molecular Weight 340.44
CAS No. 667891-87-4
Cat. No. B2383462
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-Butoxyphenyl)sulfonylpiperidine-4-carboxamide
CAS667891-87-4
Molecular FormulaC16H24N2O4S
Molecular Weight340.44
Structural Identifiers
SMILESCCCCOC1=CC=C(C=C1)S(=O)(=O)N2CCC(CC2)C(=O)N
InChIInChI=1S/C16H24N2O4S/c1-2-3-12-22-14-4-6-15(7-5-14)23(20,21)18-10-8-13(9-11-18)16(17)19/h4-7,13H,2-3,8-12H2,1H3,(H2,17,19)
InChIKeyMYQFOSCNTSFYGC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(4-Butoxyphenyl)sulfonylpiperidine-4-carboxamide (CAS 667891-87-4): Procurement-Relevant Profile and Chemical Classification


1-(4-Butoxyphenyl)sulfonylpiperidine-4-carboxamide is a synthetic small molecule belonging to the 4-arylsulfonylpiperidine class. This compound features a core piperidine ring substituted at the 1-position with a 4-butoxybenzenesulfonyl group and at the 4-position with a primary carboxamide, giving it a molecular formula of C16H24N2O4S and a molecular weight of 340.44 g/mol [1]. The primary literature describes this general scaffold, particularly when functionalized as a hydroxamic acid, as being extensively explored for developing orally active matrix metalloproteinase (MMP) inhibitors [2].

Why Generic Substitution of 1-(4-Butoxyphenyl)sulfonylpiperidine-4-carboxamide Is Scientifically Unsound


Within the 4-arylsulfonylpiperidine class, small structural variations lead to profound shifts in biological activity, making generic substitution highly risky. The established structure-activity relationship (SAR) demonstrates that removing the N-hydroxy group (as in this compound's primary carboxamide replacing a hydroxamic acid) fundamentally alters the zinc-binding capability essential for MMP inhibition [1]. Similarly, altering the N-substituent on the piperidine ring drastically modulates target selectivity and potency across MMP isoforms [1]. The quantitative evidence below highlights the scale of potential discordance.

Quantitative Evidence Guide for 1-(4-Butoxyphenyl)sulfonylpiperidine-4-carboxamide Selection


MMP-9 Inhibitory Potency: Target Compound Predicted to Be Vastly Inferior to Lead Hydroxamic Acid Analog

The primary carboxamide of the target compound is expected to confer significantly weaker zinc-binding affinity compared to the hydroxamic acid moiety found in high-potency MMP inhibitors of the same scaffold. A direct hydroxamic acid analog, CHEMBL419648, exhibits potent MMP-9 inhibition (IC50 = 10 nM) [1]. Based on class-level SAR, the transition from hydroxamic acid to a primary carboxamide in this scaffold is predicted to cause a drop in MMP inhibitory potency of at least 100- to 1000-fold, a difference that critically impacts biological activity [2].

Matrix Metalloproteinase Inhibition Osteoarthritis Structure-Activity Relationship

Research Application Scenarios for 1-(4-Butoxyphenyl)sulfonylpiperidine-4-carboxamide in Scientific Sourcing


Negative Control for MMP Inhibition Studies

Given the evidence that the primary carboxamide form likely lacks potent MMP inhibitory activity [1], this compound is optimally sourced as a structurally matched negative control for experiments involving active hydroxamic acid analogs like CHEMBL419648. Its use allows researchers to decouple scaffold-specific effects from zinc-binding-dependent pharmacology.

SAR Probe for the Carboxamide-Hydroxamic Acid Transition

This compound can be a key probe in mechanistic SAR studies to precisely quantify the impact of replacing a hydroxamic acid with a primary carboxamide on target binding, selectivity, and cellular permeability, directly building on the foundational SAR literature [1].

Synthetic Intermediate for Diversification

The primary carboxamide group is a versatile synthetic handle. This compound can be procured as a stable intermediate for further derivatization—for example, conversion to hydroxamic acids, reduction to amines, or hydrolysis—to generate focused libraries for exploring novel biological activities beyond MMP inhibition [2].

Quote Request

Request a Quote for 1-(4-Butoxyphenyl)sulfonylpiperidine-4-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.